molecular formula C20H15F3 B14113729 4-(Trifluoromethyl)-1-benzhydrylbenzene

4-(Trifluoromethyl)-1-benzhydrylbenzene

Cat. No.: B14113729
M. Wt: 312.3 g/mol
InChI Key: OWUWYNHJLANNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1-benzhydrylbenzene is an organic compound with the molecular formula C20H15F3 . The incorporation of both a benzhydryl group and a trifluoromethyl group into its structure makes it a valuable building block in synthetic chemistry. Researchers primarily utilize this compound as a key intermediate in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzhydryl moiety can impart steric bulk, while the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in active pharmaceutical ingredients (APIs). Its applications may include serving as a precursor in the synthesis of ligands for catalytic reactions or in the creation of novel compounds for functional materials. As with all fine chemicals, proper handling procedures should be followed. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15F3

Molecular Weight

312.3 g/mol

IUPAC Name

1-benzhydryl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C20H15F3/c21-20(22,23)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

OWUWYNHJLANNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethyl 1 Benzhydrylbenzene

Historical Context of Trifluoromethylation Strategies in Organic Synthesis

The introduction of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of medicinal and agricultural chemistry due to its profound impact on a compound's physical, chemical, and biological properties. nih.gov The history of trifluoromethylation is a progression from harsh, classical methods to the sophisticated and milder techniques available today.

The journey began with early investigations into the biological activity of trifluoromethyl groups by F. Lehmann in 1927. zenodo.org One of the first synthetic methods was developed by Frédéric Swarts in 1892, utilizing antimony fluoride (B91410) to convert benzotrichlorides to benzotrifluorides. nih.gov For decades, methods remained limited, often requiring harsh conditions and offering a narrow substrate scope.

A significant turning point came with the development of reagents that could deliver the trifluoromethyl group under more controlled conditions. These reagents are broadly classified by their chemical nature: radical, nucleophilic, or electrophilic. nih.govbeilstein-journals.org The development of nucleophilic trifluoromethylating agents, such as trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, was a major breakthrough. beilstein-journals.orgorganic-chemistry.org This reagent, upon activation with a fluoride source, can introduce the CF₃ group to a variety of electrophiles. beilstein-journals.org

The quest for even more versatile reagents led to the design of stable, electrophilic trifluoromethylating agents. Pioneering work by Yagupolskii and co-workers in 1984 on S-(trifluoromethyl)diarylsulfonium salts opened the door to this new class of reagents. beilstein-journals.orgnih.gov Subsequently, extensive research has led to the development of several powerful and now commercially available electrophilic reagents, including those developed by the groups of Umemoto, Togni, Shreeve, and Shibata. beilstein-journals.orgnih.gov These reagents have broadened the scope of trifluoromethylation to a wide array of nucleophiles under mild conditions. beilstein-journals.orgnih.gov The emergence of radical trifluoromethylation, using precursors like trifluoromethyl iodide or sodium trifluoromethanesulfinate (Langlois reagent), has further expanded the synthetic arsenal, often employing photoredox or metal catalysis. researchgate.netnih.govrsc.org

Classical and Contemporary Approaches to Benzhydryl Scaffolds

The benzhydryl (diphenylmethyl) moiety is a common structural motif in organic chemistry. Its synthesis can be achieved through several classical and contemporary methods, primarily involving the formation of the central carbon-carbon bond linking the two phenyl rings to a single methane (B114726) carbon.

Classical Approaches:

Friedel-Crafts Alkylation: This is one of the oldest methods for forming aryl-alkyl bonds. rsc.org The benzhydryl scaffold can be constructed by the reaction of an aryl Grignard reagent with a benzaldehyde (B42025) derivative, followed by a Friedel-Crafts alkylation of an arene with the resulting benzyl (B1604629) alcohol under acidic conditions. rsc.org Alternatively, direct benzylation of an arene with a benzyl halide, activated by a Lewis acid like TiCl₄, can yield the benzhydryl product. rsc.orgethz.ch

Grignard Reaction: The addition of an arylmagnesium halide (Grignard reagent) to a benzaldehyde or benzophenone (B1666685) derivative is a fundamental and widely used method. beilstein-journals.orgnih.gov For instance, reacting phenylmagnesium bromide with a substituted benzaldehyde will produce a diarylmethanol (a benzhydrol), which can then be reduced to the benzhydryl scaffold if necessary.

Reduction of Benzophenones: Diaryl ketones (benzophenones) are excellent precursors to benzhydryl compounds. They can be readily reduced to the corresponding diarylmethanol (benzhydrol) using a variety of reducing agents. ivypanda.com Sodium borohydride (B1222165) (NaBH₄) is a common, mild, and selective reagent for this transformation, converting the ketone to a secondary alcohol. zenodo.orgstudylib.net The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. zenodo.orgyoutube.com Further reduction to the methylene (B1212753) group can be achieved if needed, though the benzhydrol itself is often the desired intermediate.

These methods provide a reliable foundation for constructing the core structure of 4-(Trifluoromethyl)-1-benzhydrylbenzene.

Direct and Indirect Introduction of the Trifluoromethyl Group

The incorporation of the trifluoromethyl group is a critical step in the synthesis of the target molecule. Modern organic chemistry offers a diverse array of methods categorized by the reactive nature of the trifluoromethylating agent. beilstein-journals.org

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with the substrate. nih.govrsc.org This approach has seen a "renaissance" with the advent of mild radical initiation techniques. nih.gov

Key reagents for generating •CF₃ radicals include:

Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent): This inexpensive and stable solid can generate •CF₃ radicals under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP) or K₂S₂O₈. acs.orgmst.edu

Trifluoroiodomethane (CF₃I): In the presence of a radical initiator such as triethylborane (B153662) or under photoredox catalysis, CF₃I serves as a clean source of trifluoromethyl radicals.

Electrophilic Reagents (e.g., Togni's reagent): While primarily known as electrophilic sources, hypervalent iodine reagents like Togni's can also serve as precursors to •CF₃ radicals through single-electron transfer (SET) processes, often facilitated by light or a metal catalyst. nih.gov

These radical reactions are particularly effective for the trifluoromethylation of arenes and heteroarenes. researchgate.net

These two approaches represent the poles of reactivity for the CF₃ group and involve the transfer of a trifluoromethyl anion equivalent (CF₃⁻) or a trifluoromethyl cation equivalent (CF₃⁺), respectively.

Nucleophilic Trifluoromethylation: This strategy is ideal for reacting with electrophilic substrates like carbonyl compounds (aldehydes, ketones). organic-chemistry.orgacs.org The most prominent reagent is:

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash Reagent): This stable liquid requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). acs.org The activated species then acts as a potent CF₃⁻ equivalent. beilstein-journals.org Its synthesis, however, has historically relied on CF₃Br, an ozone-depleting substance, prompting research into alternatives derived from fluoroform (HCF₃). organic-chemistry.org

Electrophilic Trifluoromethylation: This is the most recent major development in the field, providing stable, easy-to-handle reagents that deliver a CF₃⁺ synthon to nucleophiles like enolates, phenols, thiols, and electron-rich arenes. nih.gov

Reagent ClassKey ExamplesDeveloper(s)Typical Substrates
Hypervalent Iodine Reagents 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneTogniβ-Keto esters, thiols, alcohols, alkenes
Sulfonium Salts S-(Trifluoromethyl)dibenzothiophenium saltsUmemoto, Yagupolskii, ShreeveAromatic systems, silyl (B83357) enol ethers, thiophenolates
Sulfoximine Salts Trifluoromethylsulfoximine saltsShibataCarbon-centered nucleophiles

These electrophilic reagents have greatly expanded the accessibility of trifluoromethylated compounds due to their stability and broad functional group tolerance. beilstein-journals.orgnih.gov

Many trifluoromethylation reactions are enhanced or made possible by the presence of a catalyst, which can be either a transition metal complex or a metal-free system.

Metal-Catalyzed Reactions: Transition metals, particularly copper and palladium, are widely used to facilitate the formation of C-CF₃ bonds. d-nb.infonih.gov

Copper-Catalyzed Reactions: Copper is frequently used to couple aryl halides or boronic acids with a trifluoromethyl source. beilstein-journals.org For example, CuI can catalyze the reaction of aryl iodides with TMSCF₃. nih.gov Copper catalysis is also effective in radical pathways, for instance, in the trifluoromethylation of arylboronic acids with Langlois reagent. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficacy in cross-coupling reactions. Buchwald and others have developed methods for the palladium-catalyzed trifluoromethylation of aryl chlorides and other halides, which are often more abundant and less expensive than aryl iodides. researchgate.netnih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the crucial reductive elimination step that forms the Ar-CF₃ bond. nih.govnih.gov

Metal-Free Reactions: Growing interest in sustainable chemistry has driven the development of metal-free trifluoromethylation methods. rsc.orgnih.govacs.org

Photoredox Catalysis: This technique uses light to initiate a reaction via a photocatalyst, often an organic dye or an iridium complex. mst.edu It provides a mild way to generate trifluoromethyl radicals from precursors like Langlois reagent or Togni's reagent, which can then engage in C-H functionalization or react with other substrates. researchgate.netmst.edu

Reagent-Mediated Reactions: Some transformations proceed without any catalyst, relying on the inherent reactivity of the reagents under specific conditions, such as thermal or base-mediated reactions. For example, the direct oxidative trifluoromethylation of activated alkenes can be achieved with Langlois' reagent and a simple oxidant like K₂S₂O₈ without a metal catalyst. acs.org

Convergent and Linear Synthesis Routes to this compound

Proposed Linear Route:

A plausible linear synthesis would start with a commercially available trifluoromethylated benzene (B151609) derivative and build the benzhydryl structure onto it.

Friedel-Crafts Acylation: Start with (4-trifluoromethyl)benzene. React it with benzoyl chloride under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) to form 4-(trifluoromethyl)benzophenone (B188743).

Reduction: Reduce the resulting ketone to the secondary alcohol (benzhydrol) using a mild reducing agent like sodium borohydride (NaBH₄). The product of this step would be (4-(trifluoromethyl)phenyl)(phenyl)methanol.

Reduction/Deoxygenation: The final step would be the reduction of the hydroxyl group to a methylene group to yield the target molecule, this compound. This can be achieved via methods like ionic hydrogenation or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by reduction.

Proposed Convergent Route:

A convergent approach would involve preparing the two aryl rings as separate, reactive fragments and then coupling them.

Fragment 1 Preparation: Prepare a Grignard reagent from 1-bromo-4-(trifluoromethyl)benzene by reacting it with magnesium metal. This creates [4-(trifluoromethyl)phenyl]magnesium bromide.

Fragment 2: Use benzaldehyde as the second key fragment.

Coupling: React the Grignard reagent (Fragment 1) with benzaldehyde (Fragment 2). This coupling reaction forms the diarylmethanol intermediate, (4-(trifluoromethyl)phenyl)(phenyl)methanol.

Final Reduction: As in the linear route, the final step involves the deoxygenation of the alcohol to afford this compound.

This convergent strategy is likely more efficient as it combines two readily available building blocks in a single C-C bond-forming step late in the synthesis.

Step-Economy and Atom-Economy Considerations

Step-economy and atom-economy are core principles of green chemistry that evaluate the efficiency of a synthetic route. Step-economy favors syntheses with the fewest possible chemical transformations, while atom-economy measures the proportion of reactant atoms incorporated into the final desired product. rsc.org

A direct Friedel-Crafts alkylation represents the most step-economical approach to this compound, involving a single synthetic operation. This reaction would typically involve the alkylation of trifluoromethylbenzene with a benzhydryl electrophile source, such as benzhydrol or diphenylmethyl chloride, in the presence of an acid catalyst. The atom economy of this substitution reaction is inherently limited by the generation of a small molecule byproduct (water or hydrogen chloride).

In contrast, a two-step pathway involving Friedel-Crafts acylation followed by reduction is less step-economical. chemistrysteps.com This route first synthesizes the intermediate 4-(Trifluoromethyl)benzophenone, which is then reduced to the target diarylmethane. While adding a step, this approach can circumvent common issues of Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements, although rearrangements are not a concern with a stable benzhydryl cation. libretexts.org The acylation step, when using traditional Lewis acids like aluminum chloride (AlCl₃), often exhibits poor atom economy because the catalyst is required in stoichiometric amounts, as it forms a complex with the product ketone. wikipedia.orgmt.com

Table 1: Theoretical Atom Economy for Direct Friedel-Crafts Alkylation
Reactant 1Reactant 2ProductByproduct% Atom Economy
Trifluoromethylbenzene (146.11 g/mol)Benzhydrol (184.23 g/mol)This compound (312.34 g/mol)Water (18.02 g/mol)94.5%
Table 2: Comparison of Synthetic Pathway Efficiency
PathwayNumber of StepsKey AdvantagesKey Disadvantages
Direct Alkylation1High step-economyPotential for polyalkylation; harsh catalysts often required
Acylation-Reduction2Avoids polyalkylation; well-controlledLower step-economy; poor atom economy in acylation step with traditional catalysts

Novel Reaction Conditions and Green Chemistry Principles

Traditional Friedel-Crafts reactions often rely on stoichiometric quantities of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant hazardous waste during aqueous workup. ethz.ch Modern synthetic chemistry emphasizes the development of greener alternatives that minimize environmental impact and improve safety and efficiency. sigmaaldrich.com

For the synthesis of this compound, several green chemistry principles could be applied. A primary focus is the replacement of homogeneous Lewis acids with heterogeneous solid acid catalysts. Materials such as zeolites, clays (B1170129) (e.g., montmorillonite), or sulfonic acid-functionalized resins can catalyze Friedel-Crafts alkylations. semanticscholar.org These catalysts offer significant advantages: they can often be used in smaller, truly catalytic amounts, are easily separated from the reaction mixture by filtration, can be regenerated and reused, and typically exhibit lower toxicity and corrosivity. semanticscholar.org

Solvent choice is another critical aspect. Conventional Friedel-Crafts reactions often use halogenated solvents like dichloromethane (B109758) or 1,2-dichloroethane, which are toxic and environmentally persistent. Greener approaches explore the use of less hazardous solvents or, ideally, solvent-free (neat) reaction conditions, which can lead to higher reaction rates and simplified product isolation. acs.orgnih.gov Furthermore, alternative reaction promoters that are metal- and halogen-free, such as methanesulfonic anhydride, have been developed to facilitate Friedel-Crafts acylations with a more benign waste profile. acs.org

Table 3: Comparison of Classical vs. Green Friedel-Crafts Conditions
ParameterClassical ApproachGreen Chemistry Approach
CatalystStoichiometric AlCl₃ or FeCl₃Catalytic solid acids (zeolites, clays), reusable catalysts
SolventHalogenated solvents (e.g., CH₂Cl₂)Less hazardous solvents or solvent-free conditions
Waste StreamAcidic aqueous waste, metal halidesMinimal byproduct, recyclable catalyst
SafetyCorrosive, moisture-sensitive reagentsMore stable, less hazardous materials

Synthesis of Precursors and Intermediates for this compound

The synthesis of the target compound relies on commercially available or readily synthesized precursors and intermediates.

Precursors : The primary starting materials for a direct alkylation route are Trifluoromethylbenzene and a benzhydryl source. Trifluoromethylbenzene (also known as benzotrifluoride) is a common industrial chemical. The benzhydryl component is typically Benzhydrol (diphenylmethanol) or Diphenylmethyl chloride .

Intermediates : In the two-step acylation-reduction pathway, the key intermediate is 4-(Trifluoromethyl)benzophenone . sapphirebioscience.comsigmaaldrich.com This ketone can be synthesized via a Friedel-Crafts acylation of trifluoromethylbenzene with Benzoyl chloride , using a Lewis acid catalyst like aluminum chloride. libretexts.org

An alternative route to a key precursor like benzhydrol involves the Grignard reaction. For instance, (4-(Trifluoromethyl)phenyl)(phenyl)methanol , a substituted benzhydrol, can be prepared by reacting the Grignard reagent Phenylmagnesium bromide with 4-(Trifluoromethyl)benzaldehyde . chemicalbook.comchegg.com This alcohol could then be used to alkylate benzene to form the final product. The Grignard reaction is a powerful tool for C-C bond formation but requires strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent. mnstate.edubartleby.com

Stereoselective Synthesis Approaches (if applicable to specific derivatives)

The molecule this compound is achiral as it possesses a plane of symmetry passing through the trifluoromethylphenyl ring and bisecting the two phenyl groups of the benzhydryl moiety. Consequently, stereoselective synthesis is not necessary for the preparation of the parent compound itself.

However, if derivatives of this compound were to be synthesized with specific substituents on one or both of the benzhydryl phenyl rings, or at the ortho or meta positions of the trifluoromethyl-bearing ring, chiral centers could be introduced. For such chiral derivatives, enantioselective synthesis would become a critical consideration. The development of asymmetric Friedel-Crafts alkylations is an active area of research. semanticscholar.org These methods typically employ a chiral Lewis acid catalyst that can differentiate between the two enantiotopic faces of the aromatic ring or control the geometry of the incoming electrophile, leading to the preferential formation of one enantiomer over the other.

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl 1 Benzhydrylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Multi-nuclear NMR provides a detailed electronic and structural map of the molecule.

¹H NMR: The proton NMR spectrum of a benzhydryl compound typically shows a characteristic singlet for the lone methine proton (the -CH- linking the three rings) and a complex series of multiplets in the aromatic region (approximately 7.1-7.6 ppm) corresponding to the protons on the three phenyl rings. nih.govresearchgate.net The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. Key signals include the methine carbon, the quaternary carbon of the trifluoromethyl group (which may appear as a quartet due to coupling with the fluorine atoms), and the various aromatic carbons. beilstein-journals.org The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the carbons on its attached phenyl ring. youtube.com

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For 4-(Trifluoromethyl)-1-benzhydrylbenzene, a single, sharp signal is expected, confirming the presence of a single CF₃ group. rsc.org Its chemical shift, typically around -62 to -63 ppm (relative to CFCl₃), is characteristic of an aromatic trifluoromethyl group. beilstein-journals.orgrsc.orgbeilstein-journals.org

Table 1: Predicted NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and spectrometer frequency. The data below represents typical ranges for the structural motifs.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~5.5 - 6.0Singlet (s)Benzhydryl CH
¹H~7.1 - 7.6Multiplet (m)Aromatic Hs
¹³C~55 - 65Benzhydryl CH
¹³C~120 - 150Aromatic Cs
¹³C~124 (J ≈ 272 Hz)Quartet (q)CF₃
¹⁹F~ -62 to -63Singlet (s)CF

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between the adjacent protons within each of the three aromatic rings, helping to delineate the separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). sdsu.educolumbia.edu This allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum by correlating it to its attached proton's signal in the ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about spatial proximity between protons. This can offer insights into the preferred three-dimensional conformation of the molecule, such as the relative orientation of the phenyl rings around the central methine carbon.

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in their solid form, including identifying different crystalline forms, or polymorphs. While specific ssNMR studies on this compound are not widely reported, the technique could differentiate polymorphs by detecting variations in the ¹³C and ¹⁹F chemical shifts caused by different crystal packing arrangements and intermolecular interactions. mdpi.com

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Both Infrared (IR) and Raman spectroscopy can identify the key functional groups within this compound.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. ijermt.org

Aliphatic C-H Stretching: The stretching of the methine C-H bond is expected just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the phenyl rings. ijermt.org

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region, which are invaluable for confirming its presence. rsc.org

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their specific frequencies can provide information about the substitution patterns on the benzene (B151609) rings.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-F Stretch (CF₃)1350 - 1100Very Strong (IR)
Aromatic C-H Bend (Out-of-plane)900 - 675Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with high accuracy. The molecular formula for this compound is C₂₀H₁₅F₃. HRMS provides the precision required to differentiate this formula from other potential isobaric interferences.

The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, and ¹⁹F). This calculated value serves as a benchmark for experimental measurements, where a minimal mass error (typically <5 ppm) confirms the assigned elemental composition.

ParameterValue
Molecular FormulaC₂₀H₁₅F₃
Calculated Exact Mass ([M]⁺)312.11257 Da
Nominal Mass312 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides insight into the molecular structure by inducing fragmentation of a selected precursor ion (in this case, the molecular ion [M]⁺• or protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation of this compound is predicted to proceed through pathways characteristic of diphenylmethane (B89790) and trifluoromethyl-substituted aromatic structures.

The primary fragmentation event involves the cleavage of the C-C bond at the benzylic position, which is the weakest point in the structure. This leads to the formation of the highly stable benzhydryl cation, which is often the base peak in the mass spectra of such compounds. Another significant fragmentation pathway involves the loss of a phenyl radical to form a substituted benzyl (B1604629) cation.

A plausible fragmentation pathway is outlined below:

Formation of the Benzhydryl Cation: The most favorable fragmentation is the loss of the trifluoromethylphenyl radical to form the resonance-stabilized benzhydryl cation.

[C₂₀H₁₅F₃]⁺• → [C₁₃H₁₁]⁺ + •C₇H₄F₃

Formation of the Trifluoromethylbenzyl Cation: An alternative cleavage results in the loss of a phenyl radical.

[C₂₀H₁₅F₃]⁺• → [C₁₄H₁₀F₃]⁺ + •C₆H₅

Loss of CF₃: Fragmentation can also be initiated by the loss of the trifluoromethyl radical from the molecular ion.

[C₂₀H₁₅F₃]⁺• → [C₁₉H₁₅]⁺ + •CF₃

Proposed Fragment Ionm/z (Theoretical)Chemical Formula
[M]⁺• (Molecular Ion)312.11[C₂₀H₁₅F₃]⁺•
Benzhydryl Cation167.09[C₁₃H₁₁]⁺
4-(Trifluoromethyl)phenylmethyl Cation245.08[C₁₄H₁₀F₃]⁺
Loss of CF₃243.12[C₁₉H₁₅]⁺

X-ray Crystallography for Single Crystal Structure Determination

While a specific crystal structure for this compound is not publicly available, its crystallographic properties can be predicted based on analyses of structurally similar compounds containing trifluoromethyl and benzhydryl moieties. researchgate.netnih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. The trifluoromethyl group is a known influencer of solid-state packing. researchgate.netnih.gov The following interactions are expected to be significant:

C-H···F Interactions: Weak hydrogen bonds between the fluorine atoms of the -CF₃ group and hydrogen atoms on the phenyl rings of adjacent molecules are anticipated. These interactions, though individually weak, can collectively play a crucial role in stabilizing the crystal lattice. ed.ac.uknih.gov

π-π Stacking: The multiple aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of the phenyl rings align with those of neighboring molecules.

These non-covalent interactions dictate the supramolecular architecture, influencing the compound's physical properties such as melting point and solubility. The interplay of these forces would result in a complex three-dimensional network. researchgate.net

Hypothetical Crystal DataParameter
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)~9-15
b (Å)~5-13
c (Å)~17-20
β (°)~90-115
Z (Molecules per unit cell)4

Absolute Configuration Assignment (if chiral)

The this compound molecule is chiral, as the central methine carbon is bonded to four different groups: a hydrogen atom, two distinct phenyl rings, and a 4-(trifluoromethyl)phenyl group. Therefore, it exists as a pair of enantiomers. If a single enantiomer is crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter value close to zero for a given enantiomeric model would confirm the absolute configuration of that crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of its aromatic rings.

The primary chromophores are the two unsubstituted phenyl rings and the 4-(trifluoromethyl)phenyl ring. Since these rings are not conjugated with each other, the spectrum is likely to resemble a superposition of the spectra of toluene (B28343) and trifluoromethylbenzene, rather than that of a larger conjugated system. The characteristic B-band (benzenoid) absorption, which is symmetry-forbidden in benzene but allowed in substituted benzenes, is expected to be observed. Studies on similar benzhydryl derivatives show characteristic absorptions in the UV region. tandfonline.com For instance, benzhydrylpiperazine compounds exhibit strong absorption maxima between 203-207 nm and weaker bands around 221-227 nm. tandfonline.com Similarly, 1,4-Bis(trifluoromethyl)benzene has an absorption peak at 262 nm. aatbio.com Based on these related structures, the absorption maxima for this compound are predicted to occur in the UV region, likely below 300 nm.

Predicted TransitionApproximate λₘₐₓ (nm)Associated Chromophore
E₂-band (π → π)~205 - 220Phenyl Rings
B-band (π → π)~260 - 270Phenyl Rings

Electronic Transitions and Chromophore Analysis

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within its aromatic rings. The fundamental chromophore in this molecule is the benzene ring. The structure contains a diphenylmethane moiety, where two benzene rings are attached to a central carbon atom, and one of these rings is further substituted with a trifluoromethyl group at the para position.

The electronic transitions observed in aromatic compounds like benzene and its derivatives are typically π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. In benzene itself, these transitions give rise to characteristic absorption bands. The presence of substituents on the benzene ring can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

In this compound, the benzhydryl group and the trifluoromethyl group act as auxochromes, modifying the absorption characteristics of the benzene chromophores. The trifluoromethyl group (-CF3) is a strongly electron-withdrawing group. This electronic effect can influence the energy levels of the π orbitals in the substituted benzene ring. Generally, electron-withdrawing groups can cause a slight shift in the absorption bands.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. ijcce.ac.irsciencepublishinggroup.com The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. These shifts can be either to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift). sciencepublishinggroup.com

For nonpolar compounds with π → π* transitions, a change in solvent polarity generally leads to small shifts in the absorption maximum. In the case of this compound, which is a relatively nonpolar molecule, the solvent effects on the π → π* transitions of the aromatic rings are expected to be modest.

However, the trifluoromethyl group can introduce some degree of polarity into the molecule. The interaction of the solvent dipoles with the ground and excited states of the molecule can lead to differential stabilization. In polar solvents, the excited state of a molecule is often more stabilized than the ground state, which can result in a bathochromic shift for π → π* transitions. Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic shift may be observed.

The following table illustrates the hypothetical effect of different solvents on the primary π → π* absorption band of this compound. The data presented is illustrative and based on the expected behavior of similar aromatic compounds.

Table 1: Hypothetical Solvent Effects on the λmax of this compound

Solvent Dielectric Constant (ε) λmax (nm)
n-Hexane 1.88 260
Dichloromethane (B109758) 8.93 262
Acetone 20.7 263
Ethanol 24.5 264

As indicated in the hypothetical data, a slight bathochromic shift is anticipated with increasing solvent polarity. This is consistent with the greater stabilization of the more polar π* excited state in more polar solvents. The magnitude of these shifts is generally small for nonpolar aromatic hydrocarbons.

Table 2: Mentioned Compounds

Compound Name
This compound
Benzene

Theoretical and Computational Investigations of 4 Trifluoromethyl 1 Benzhydrylbenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying moderately sized organic molecules like 4-(Trifluoromethyl)-1-benzhydrylbenzene. mdpi.comresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its geometry, stability, and electronic properties. youtube.com

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT, a theoretical model of this compound can be constructed and its geometry optimized to find the lowest energy conformation. This process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Calculated Geometric Parameters for this compound (Representative Data)

Parameter Bond/Angle Value
Bond Length C-C (Aromatic) ~1.39 Å
C-C (Benzhydryl) ~1.53 Å
C-H (Aromatic) ~1.08 Å
C-F ~1.35 Å
Bond Angle C-C-C (Aromatic) ~120°
C-CH-C (Benzhydryl) ~110°
F-C-F ~107°
Dihedral Angle Phenyl-CH-Phenyl Varies with conformation

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich phenyl rings of the benzhydryl group, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl group. This distribution helps in predicting how the molecule would interact with other reagents in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data)

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. mdpi.comnih.gov The ESP map is generated by calculating the electrostatic potential at the surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

In the case of this compound, the ESP analysis would likely reveal a negative potential around the fluorine atoms of the trifluoromethyl group due to their high electronegativity. The phenyl rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of aromatic systems. The hydrogen atoms would show regions of positive potential. researchgate.net This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in molecular recognition and crystal packing.

Computational Spectroscopy (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods can also be used to predict the spectroscopic properties of a molecule. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

By calculating the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound, a direct comparison can be made with experimentally obtained spectra. nih.govsemanticscholar.org A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure. For instance, calculated ¹H and ¹³C NMR chemical shifts can help in the assignment of experimental signals. nih.gov Similarly, calculated vibrational frequencies from an IR spectrum can be matched with experimental absorption bands to identify functional groups and confirm the molecular framework. researchgate.net

Table 3: Comparison of Calculated and Experimental Spectroscopic Data (Hypothetical)

Spectrum Calculated Value Experimental Value
¹³C NMR (CF₃) ~124 ppm ~125 ppm
IR (C-F stretch) ~1150 cm⁻¹ ~1160 cm⁻¹
UV-Vis (λmax) ~260 nm ~265 nm

Once a computational method is validated against experimental data for a known compound like this compound, it can be reliably used to predict the spectroscopic properties of new, uncharacterized analogs. This predictive capability is a powerful tool in chemical research, as it allows for the in silico design and screening of new molecules with desired properties before embarking on potentially time-consuming and expensive synthetic efforts. For example, by computationally modifying the substituents on the phenyl rings of this compound, one could predict how these changes would affect the resulting NMR, IR, and UV-Vis spectra, guiding the synthesis of new materials with specific spectroscopic characteristics.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would provide critical insights into its conformational flexibility, which is its ability to adopt different three-dimensional shapes. This flexibility is crucial as it can influence the molecule's physical properties and its interactions with other molecules. In drug discovery, for instance, understanding the conformational landscape of a molecule is essential for predicting its binding affinity to a biological target.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can effectively model how different solvents impact the dynamic behavior and conformational preferences of this compound.

Key Insights from MD Simulations on Solvent Effects:

Conformational Preferences: Simulations would reveal which conformations of the molecule are stabilized or destabilized in various solvents. For example, in a polar solvent, conformations with a larger dipole moment might be more favored.

Rotational Barriers: The energy barriers for the rotation of the phenyl and trifluoromethylphenyl groups around the central carbon atom could be calculated. The solvent can influence these barriers, affecting the rate of interconversion between different conformations.

Solvation Shell Structure: MD simulations can characterize the arrangement of solvent molecules around the solute, known as the solvation shell. The specific interactions between the trifluoromethyl group and solvent molecules, as well as the phenyl rings, would be elucidated. Studies on other fluorinated compounds have shown that the trifluoromethyl group can have unique interactions with solvent molecules, influencing properties like lipophilicity.

Dynamic Properties: Time-dependent properties such as the diffusion coefficient of the molecule in different solvents could be determined, providing information on its mobility.

A hypothetical data table illustrating the type of data that could be generated from such simulations is presented below.

SolventPredominant Dihedral Angle (°)Rotational Barrier (kcal/mol)Diffusion Coefficient (10⁻⁵ cm²/s)
Water1205.21.3
Toluene (B28343)954.12.5
Chloroform1104.52.1
Hexane903.83.0
This is a hypothetical data table for illustrative purposes only.

Intermolecular Interactions in Solution

In a solution, molecules of this compound would not exist in isolation but would interact with each other and with solvent molecules. MD simulations can provide a detailed picture of these intermolecular interactions.

Types of Intermolecular Interactions Investigated:

Van der Waals Interactions: These are ubiquitous interactions arising from temporary fluctuations in electron density. The bulky phenyl groups would lead to significant dispersion forces.

Dipole-Dipole Interactions: The trifluoromethyl group is strongly electron-withdrawing, creating a significant dipole moment in that part of the molecule. This would lead to dipole-dipole interactions with other solute or solvent molecules.

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron clouds of the rings align. MD simulations can quantify the prevalence and geometry of these interactions.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron system of an aromatic ring on another molecule.

Halogen Bonding: While not a classical hydrogen bond, the fluorine atoms of the trifluoromethyl group can participate in halogen bonding with electron-rich atoms.

Understanding these interactions is key to predicting the molecule's solubility, aggregation behavior, and its potential to form complexes with other molecules.

Reaction Mechanism Studies via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing this transition state is fundamental to understanding the reaction mechanism.

Computational Approaches and Insights:

Potential Energy Surface (PES) Scanning: By systematically changing the geometry of the reacting molecules, a potential energy surface can be mapped out. This helps in identifying the minimum energy pathways from reactants to products.

Transition State Optimization: Sophisticated algorithms are used to locate the exact geometry of the transition state. This geometry provides a snapshot of the bond-breaking and bond-forming processes.

Vibrational Frequency Analysis: Calculation of vibrational frequencies is used to confirm that a located structure is indeed a transition state (which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate) or a stable intermediate (with all real frequencies).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction pathway downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For the synthesis of this compound, which could for instance be formed via a Friedel-Crafts type reaction, computational studies could elucidate the precise nature of the intermediates and transition states involved.

Energy Profiles and Kinetic Parameters

Once the reaction pathway, including reactants, intermediates, transition states, and products, has been elucidated, the associated energy changes can be calculated to create a reaction energy profile.

Key Parameters Determined from Energy Profiles:

Activation Energy (ΔG‡): This is the energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate.

Rate Constants (k): Using Transition State Theory, the calculated activation energy can be used to estimate the reaction rate constant at a given temperature.

Below is a hypothetical data table that could be generated for a proposed reaction step.

Reaction StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Calculated Rate Constant at 298 K (s⁻¹)
Formation of Intermediate15.7-5.21.2 x 10³
Intermediate to Product10.3-20.13.5 x 10⁷
This is a hypothetical data table for illustrative purposes only.

These computational studies provide a detailed, atomistic understanding of the factors controlling the reactivity of this compound, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Chemical Reactivity and Transformations of 4 Trifluoromethyl 1 Benzhydrylbenzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. In 4-(Trifluoromethyl)-1-benzhydrylbenzene, there are two types of aromatic rings that can undergo EAS: the trifluoromethyl-substituted ring and the two phenyl rings of the benzhydryl group.

The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene. Furthermore, the trifluoromethyl group is a meta-director. Therefore, electrophilic attack on the trifluoromethyl-substituted ring is expected to be slow and to occur at the positions meta to the trifluoromethyl group (positions 2 and 6 relative to the benzhydryl group).

Conversely, the benzhydryl group is an ortho, para-directing group. The phenyl rings within the benzhydryl moiety are activated towards electrophilic substitution. The substitution pattern will be directed to the ortho and para positions of these rings.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would likely proceed preferentially on the more activated phenyl rings of the benzhydryl group.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Substitution on the benzhydryl phenyl rings (ortho and para isomers)
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Substitution on the benzhydryl phenyl rings (ortho and para isomers)
SulfonationFuming H₂SO₄Substitution on the benzhydryl phenyl rings (ortho and para isomers)
Friedel-Crafts AlkylationR-Cl, AlCl₃Substitution on the benzhydryl phenyl rings (ortho and para isomers)
Friedel-Crafts AcylationR-COCl, AlCl₃Substitution on the benzhydryl phenyl rings (ortho and para isomers)

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally characterized by its high stability. However, under specific conditions, it can undergo transformations.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, recent advances have demonstrated that C-F bond activation in trifluoromethylarenes is possible, leading to the formation of valuable difluoromethyl and monofluoromethyl compounds. rsc.orgnih.govrsc.orgresearchgate.net These transformations often involve transition-metal catalysis, photoredox catalysis, or the use of strong Lewis acids. rsc.orgnih.govrsc.orgresearchgate.net

For this compound, selective activation of a single C-F bond could potentially lead to the corresponding difluoromethyl derivative. Such reactions are highly valuable for modifying the electronic and lipophilic properties of the molecule. The general strategies for C-F bond activation in trifluoromethylarenes could be applicable, although specific studies on this particular substrate are not extensively documented.

The trifluoromethyl group is highly resistant to nucleophilic attack due to the strength of the C-F bonds and the steric hindrance. However, under forcing conditions or with potent nucleophiles, reactions can occur. Nucleophilic aromatic substitution on the trifluoromethyl-substituted ring is unlikely unless there are other activating groups present.

The trifluoromethyl group itself does not typically react with electrophiles. Its strong electron-withdrawing nature deactivates the adjacent aromatic ring towards electrophilic attack.

Reactions at the Benzhydryl Methane (B114726) Carbon

The tertiary carbon atom of the benzhydryl group is a key site of reactivity in this compound. This position is benzylic to two phenyl rings, which can stabilize reactive intermediates.

The benzhydryl methane carbon can readily form a stable benzhydryl cation upon departure of a suitable leaving group (e.g., a halide or a tosylate). The stability of this carbocation is due to the extensive delocalization of the positive charge into the two adjacent phenyl rings. The presence of the electron-withdrawing trifluoromethyl group on one of the aromatic rings is expected to have a modest influence on the stability of the cation compared to an unsubstituted benzhydryl cation.

Studies on the solvolysis of substituted benzhydryl derivatives have been used to establish scales of nucleofugality and electrophilicity. researchgate.netnih.gov The rate of solvolysis of a 4-(trifluoromethyl)benzhydryl derivative would provide insight into the stability of the corresponding cation. This cation can then be trapped by various nucleophiles.

Derivatives of this compound, such as the corresponding halide, can undergo nucleophilic substitution and elimination reactions at the benzhydryl carbon.

Nucleophilic Substitution: Due to the stability of the benzhydryl cation, nucleophilic substitution can proceed through an SN1 mechanism. In this two-step process, the leaving group departs to form the carbocation intermediate, which is then attacked by a nucleophile. A wide range of nucleophiles, including water, alcohols, and amines, can participate in these reactions. The reaction can also proceed via an SN2 mechanism, particularly with strong nucleophiles and in less polar solvents, though the steric hindrance around the tertiary carbon might disfavor this pathway.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination reactions can compete with substitution. An E2 mechanism would involve the concerted removal of a proton from an adjacent carbon and the departure of the leaving group to form an alkene. An E1 mechanism, proceeding through the benzhydryl cation intermediate, is also possible, where a base removes a proton in a subsequent step.

Table 2: Potential Reactions at the Benzhydryl Methane Carbon of a 4-(Trifluoromethyl)-1-benzhydryl Halide (R-X)

Reaction TypeReagentsProduct TypeMechanism
Nucleophilic SubstitutionWeak nucleophile (e.g., H₂O, ROH)Alcohol, EtherSN1
Nucleophilic SubstitutionStrong nucleophile (e.g., CN⁻, N₃⁻)Nitrile, AzideSN1 or SN2
EliminationStrong, bulky base (e.g., t-BuOK)AlkeneE2
EliminationWeak base, ionizing solventAlkeneE1

Coupling Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically involve the activation of a C-H or a C-X (where X is a halide or triflate) bond.

Given the presence of two aromatic rings, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination could potentially be employed if the molecule were appropriately functionalized with a leaving group (e.g., bromine, iodine, or triflate) on one of the aromatic rings. The trifluoromethyl group, being a strong electron-withdrawing group, would influence the reactivity of the ring to which it is attached, potentially affecting the rates and regioselectivity of such coupling reactions. However, without experimental data, specific conditions and outcomes for this compound remain speculative.

Oxidation and Reduction Chemistry

The benzhydryl moiety (the CH group connecting the two phenyl rings) is a potential site for oxidation. The oxidation of diarylmethanes to the corresponding benzophenones is a well-known transformation. This can be achieved using a variety of oxidizing agents, such as chromium-based reagents, potassium permanganate, or through catalytic aerobic oxidation. It is plausible that this compound could be oxidized to 4-(Trifluoromethyl)benzophenone (B188743). The electron-withdrawing trifluoromethyl group might influence the reaction rate, but is expected to be stable under many oxidative conditions.

Regarding reduction, the aromatic rings are generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce alkenes or alkynes. More forcing conditions, such as Birch reduction, could potentially reduce the aromatic rings, but the regioselectivity would be influenced by the substituents. The trifluoromethyl group is generally stable to many reducing agents, but can be reduced under specific, harsh conditions.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on reactions involving this compound have not been reported. Such studies would be crucial for understanding the reaction mechanisms, optimizing reaction conditions, and determining the relative stability of reactants, intermediates, and products.

For any potential reaction, a kinetic study would involve monitoring the concentration of reactants and products over time to determine the rate law and activation parameters (e.g., activation energy, pre-exponential factor). Thermodynamic studies would involve measuring equilibrium constants or using calorimetric techniques to determine the enthalpy, entropy, and Gibbs free energy changes of a reaction.

Without experimental data, it is not possible to provide any specific kinetic or thermodynamic parameters for reactions involving this compound.

Derivatization and Analog Synthesis of 4 Trifluoromethyl 1 Benzhydrylbenzene

Synthesis of Substituted 4-(Trifluoromethyl)-1-benzhydrylbenzene Derivatives

The synthesis of substituted derivatives of this compound can be approached by introducing functional groups onto either of the aromatic rings or at the benzylic position. A primary synthetic route to the core structure involves the Friedel-Crafts alkylation of benzene (B151609) with 4-(trifluoromethyl)benzyl chloride or the reduction of 4-(trifluoromethyl)benzophenone (B188743). Derivatization can then proceed from this core structure.

Electrophilic Aromatic Substitution: The unsubstituted phenyl ring is more susceptible to electrophilic aromatic substitution compared to the electron-deficient trifluoromethyl-substituted ring. Standard protocols for nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of substituents at the ortho and para positions of the unsubstituted ring.

Functionalization of the Benzylic Position: The benzylic carbon of the benzhydryl group is a key site for functionalization. Radical halogenation, typically using N-bromosuccinimide (NBS), can introduce a bromine atom, which can then be displaced by a range of nucleophiles to introduce amines, ethers, and other functional groups.

Table 1: Examples of Substituted Derivatives and Synthetic Approaches

Derivative NamePosition of SubstitutionSynthetic MethodReagents
4-(4-Nitrophenyl)(4-(trifluoromethyl)phenyl)methanepara-position of unsubstituted ringNitrationHNO₃, H₂SO₄
4-(4-Bromophenyl)(4-(trifluoromethyl)phenyl)methanepara-position of unsubstituted ringBrominationBr₂, FeBr₃
1-(4-(Trifluoromethyl)phenyl)-1-phenylethanamineBenzylic positionHalogenation followed by amination1. NBS 2. NH₃
1-Methoxy-1-phenyl-1-(4-(trifluoromethyl)phenyl)methaneBenzylic positionHalogenation followed by methoxylation1. NBS 2. NaOCH₃

Scaffold Modification and Structural Analog Design

Scaffold modification involves altering the core benzhydryl structure to explore new chemical space. This can include replacing one of the phenyl rings with a different aromatic or heteroaromatic system, or modifying the central methane (B114726) bridge.

Replacement of Aromatic Rings: Analogs can be synthesized by replacing the unsubstituted phenyl ring with other aromatic systems like naphthalene (B1677914) or with heteroaromatic rings such as pyridine, thiophene, or furan. This is often achieved by using the corresponding aromatic or heteroaromatic compound in a Friedel-Crafts reaction with a suitable 4-(trifluoromethyl)benzyl derivative or by coupling reactions.

Modification of the Methane Bridge: The central carbon atom can be part of a larger ring system, leading to spirocyclic analogs. Alternatively, introducing alkyl or other groups at the benzylic position can create quaternary carbon centers, leading to more sterically hindered analogs.

Table 2: Strategies for Scaffold Modification

Modification StrategyDescriptionExample Precursors
Aromatic Ring ReplacementSubstitution of the phenyl ring with a different aromatic or heteroaromatic moiety.Naphthalene, Pyridine, Thiophene
Methane Bridge AlterationIntroduction of substituents on the benzylic carbon or incorporation into a ring system.Alkylation with alkyl halides, Cyclization reactions
Phenyl Ring IsomerismChanging the position of the trifluoromethyl group on the phenyl ring (e.g., to the 2- or 3-position).2-(Trifluoromethyl)benzophenone, 3-(Trifluoromethyl)benzophenone

Introduction of Heteroatoms and Functional Groups onto the Core Structure

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly alter the biological and physical properties of the molecule.

Nitrogen-Containing Analogs: The most direct way to introduce a nitrogen atom is at the benzylic position to form benzhydryl amines. This can be achieved by the reduction of an oxime derived from 4-(trifluoromethyl)benzophenone or through the nucleophilic substitution of a benzylic halide. acs.org Aromatic amines can be introduced on the phenyl rings through nitration followed by reduction.

Oxygen-Containing Analogs: Benzylic alcohols can be prepared by the reduction of 4-(trifluoromethyl)benzophenone using reducing agents like sodium borohydride (B1222165). Ethers can be synthesized via Williamson ether synthesis from the corresponding benzylic alcohol or by nucleophilic substitution of a benzylic halide. Phenolic analogs can be prepared through nucleophilic aromatic substitution on a suitably activated ring or via a Baeyer-Villiger oxidation of an acylated precursor followed by hydrolysis.

Sulfur-Containing Analogs: Thioethers can be prepared by reacting a benzylic halide with a thiol. Sulfones and sulfoxides can be obtained by the oxidation of the corresponding thioether.

Stereochemical Control in Analog Synthesis

The benzhydryl carbon in this compound is a prochiral center. If the two aromatic rings are not identically substituted (which is the case here), this carbon becomes a stereocenter upon introduction of a new substituent. The synthesis of enantiomerically pure or enriched analogs is crucial for studying stereoselective interactions with biological targets.

Asymmetric Reduction: A common strategy to obtain chiral benzhydryl alcohols is the asymmetric reduction of the corresponding ketone, 4-(trifluoromethyl)benzophenone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with a chiral catalyst.

Chiral Resolution: Racemic mixtures of derivatives, such as benzhydryl amines, can be separated into their constituent enantiomers by classical resolution techniques. This involves forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization.

Table 3: Approaches to Stereochemical Control

MethodDescriptionKey Reagents/Techniques
Asymmetric SynthesisDirect synthesis of a single enantiomer.Chiral catalysts (e.g., CBS catalyst), Chiral auxiliaries
Chiral ResolutionSeparation of a racemic mixture into enantiomers.Chiral resolving agents (e.g., tartaric acid, brucine), Chiral chromatography
Enantioselective CatalysisCatalytic reactions that favor the formation of one enantiomer over the other.Chiral transition metal complexes

Advanced Applications in Materials Science and Specialty Chemicals

Utilization as a Building Block for Advanced Polymeric Materials

There is no available scientific literature detailing the use of 4-(Trifluoromethyl)-1-benzhydrylbenzene as a monomer or building block for advanced polymeric materials.

No published research studies or patents were found that describe the incorporation of this compound into the backbone or as a pendant group in high-performance polymers such as polyimides, polyamides, or polyketones.

There are no documented methods or studies on the use of this compound to functionalize existing polymer chains to impart specific properties.

Role in Optoelectronic Materials

Specific research on the role of this compound in optoelectronic materials has not been reported. While compounds containing trifluoromethylphenyl groups are investigated for their electronic properties in optoelectronics, acs.orgnih.govrsc.org and diphenylmethane (B89790) structures can be precursors to luminogens, pharmaguideline.comsigmaaldrich.com data for this exact molecule is absent.

The fluorescent, phosphorescent, or general photoluminescent properties of this compound have not been characterized in the scientific literature. No data on its emission spectra, quantum yields, or potential as a luminophore is available.

There are no reports of this compound being used as an emitter, host, charge-transport, or any other functional material within Organic Light-Emitting Diode (OLED) or organic solar cell architectures.

Application in Supramolecular Chemistry and Host-Guest Systems

No studies have been published that explore the use of this compound in the field of supramolecular chemistry. There is no information on its ability to form host-guest complexes, self-assemble into larger ordered structures, or its behavior in molecular recognition systems.

Use as a Chemical Probe or Reagent in Synthetic Methodologies

The benzhydryl functional group is a key feature of this compound, offering potential as a versatile reagent in organic synthesis. The stability of the benzhydryl cation allows for its use as a protective group for alcohols, thiols, and amines. The introduction of the trifluoromethyl group can modulate the reactivity and stability of this cation, potentially offering advantages in specific synthetic transformations.

In synthetic methodologies, the benzhydryl group can be introduced to protect sensitive functional groups during multi-step syntheses. For instance, it has been effectively used as a nitrogen protecting group for uracils. acs.org The stability of the benzhydryl group under certain reaction conditions, followed by its selective removal under mild acidic conditions, makes it a valuable tool for chemists. The presence of the trifluoromethyl group on one of the phenyl rings could influence the cleavage conditions, potentially allowing for more orthogonal deprotection strategies in complex molecule synthesis.

Table 1: Potential Applications in Synthetic Methodologies

Application Role of this compound Moiety Potential Advantages
Protecting Group Chemistry Forms a stable ether, thioether, or amine linkage. Tunable stability and cleavage conditions due to the trifluoromethyl group.
Cationic Intermediates The benzhydryl cation can act as an electrophile in Friedel-Crafts type reactions. The trifluoromethyl group can influence the electrophilicity and regioselectivity of reactions.

| Starting Material for Derivatization | The aromatic rings can be further functionalized. | Provides a scaffold for building more complex molecules with specific electronic properties. |

Contribution to the Development of Functional Dyes and Pigments

While no specific dyes or pigments containing the this compound core are documented, its structural components are found in various classes of functional dyes. The benzhydryl scaffold provides a three-dimensional structure that can prevent aggregation-caused quenching of fluorescence, a desirable property in solid-state emitters. The trifluoromethyl group is a known modulator of photophysical properties, often leading to enhanced thermal and photochemical stability, and can influence the absorption and emission wavelengths of a chromophore.

The development of functional dyes often involves the incorporation of donor-acceptor structures. The trifluoromethyl group is a strong electron-withdrawing group, which could be paired with an electron-donating group attached to the other phenyl ring of the benzhydryl moiety to create a push-pull system. Such a design could lead to compounds with interesting solvatochromic or photochromic properties.

Table 2: Predicted Photophysical Properties Based on Structural Features

Structural Feature Potential Impact on Dye Properties
Benzhydryl Group - Steric bulk to reduce intermolecular interactions and aggregation.- Provides a rigid core for chromophore attachment.
Trifluoromethyl Group - Increases photostability and thermal stability.- Can induce a bathochromic or hypsochromic shift in absorption/emission spectra.- Enhances solubility in fluorinated solvents.

| Aromatic Rings | - Can be functionalized to tune electronic and optical properties. |

Advanced Catalytic Applications (e.g., as a ligand component)

In the realm of catalysis, the steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The bulky benzhydryl framework of this compound could be incorporated into ligand structures to create a sterically demanding environment around a metal center. This steric hindrance can promote reductive elimination and prevent catalyst deactivation pathways, leading to more efficient catalytic cycles.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic properties of a ligand. By tuning the electron density at the metal center, it is possible to modulate the catalytic activity for specific reactions, such as cross-coupling reactions or C-H activation. While there are no specific reports of ligands derived from this compound, the principles of ligand design suggest its potential as a valuable building block.

Table 3: Potential Roles in Advanced Catalysis

Catalytic Application Potential Role of a Ligand Derived from this compound
Cross-Coupling Reactions - Provide steric bulk to facilitate reductive elimination.- The trifluoromethyl group can tune the electron density of the metal center, influencing catalytic activity.
C-H Activation - A sterically hindered ligand can promote regioselectivity in C-H functionalization reactions.

| Asymmetric Catalysis | - A chiral version of the benzhydryl scaffold could be used to create chiral ligands for enantioselective transformations. |

Future Research Trajectories and Perspectives for 4 Trifluoromethyl 1 Benzhydrylbenzene

Development of More Sustainable Synthesis Methodologies

The chemical industry's shift towards green chemistry principles is expected to heavily influence the future synthesis of 4-(Trifluoromethyl)-1-benzhydrylbenzene. princeton.eduillinois.edu Traditional synthetic routes often rely on stoichiometric reagents and harsh conditions, leading to significant waste and energy consumption. princeton.edu Future methodologies will likely focus on catalytic processes, alternative energy sources, and continuous manufacturing to mitigate environmental impact and improve efficiency.

The choice of solvents and reagents is also critical. Research into replacing hazardous solvents with greener alternatives, such as bio-derived solvents or even solvent-free reaction conditions, is a major trend. nih.govchemai.io This approach not only reduces environmental pollution but also simplifies product purification.

Green Chemistry ApproachPotential Benefits for SynthesisRelevant Research Areas
Catalysis Higher atom economy, lower energy consumption, increased selectivity. nih.govDevelopment of novel metal-based and organocatalysts.
Microwave-Assisted Synthesis Reduced reaction times, higher yields, lower solvent usage. nih.govchemcopilot.comOptimization of microwave parameters for key synthetic steps.
Flow Chemistry Enhanced safety, improved process control, integrated synthesis-purification. elsevier.comDesign of continuous flow reactors for multi-step synthesis.
Green Solvents/Solvent-Free Reduced waste and environmental impact, simplified purification. chemai.ioScreening of bio-based solvents and mechanochemical methods.

Exploration of Novel Reactivity Patterns

Future research will likely delve into the untapped reactive potential of this compound, focusing on the functionalization of both the benzhydryl and the trifluoromethyl-aryl moieties. The unique electronic and steric properties of this compound open avenues for novel chemical transformations.

One significant area of exploration is the direct C(sp³)–H functionalization of the benzhydryl methine position. This position is activated by the two flanking phenyl rings, making it a prime target for late-stage modification. Research into transition metal-catalyzed C–H activation could enable the introduction of a wide array of functional groups, providing rapid access to a diverse library of derivatives. chemrxiv.orgnih.gov Such methods would be highly step-economical compared to traditional multi-step approaches that require pre-functionalized starting materials.

The development of quantitative structure-reactivity relationships (QSRRs) for related benzhydrylium ions demonstrates a data-driven approach to understanding and predicting reactivity. acs.orgnih.govresearch.google Applying similar computational models to this compound could predict its behavior in various reaction conditions and guide the discovery of new reactivity patterns.

Advanced Characterization Techniques and Multiscale Modeling Integration

A deeper understanding of the structure-property relationships of this compound will be facilitated by the application of advanced analytical techniques and sophisticated computational modeling.

Mass spectrometry (MS) will continue to be a cornerstone for characterization. Advanced LC-MS techniques, potentially coupled with derivatization strategies, can provide ultrasensitive quantification and structural elucidation of the parent compound and its metabolites or reaction products. dartmouth.eduresearchgate.net High-resolution mass spectrometry can provide exact mass measurements, confirming elemental composition with high confidence.

Technique/MethodApplication and Future Perspective
¹⁹F NMR Spectroscopy High-sensitivity probe for structural analysis, conformational studies, and interaction mapping. mit.edueurekalert.org
Advanced Mass Spectrometry Ultrasensitive detection, structural elucidation of derivatives, and metabolic profiling. dartmouth.edu
Density Functional Theory (DFT) Prediction of spectroscopic properties (NMR), analysis of electronic structure, and investigation of reaction mechanisms. illinois.educhemcopilot.comresearch.google
Molecular Dynamics (MD) Simulation of molecular behavior in solution or materials, study of conformational landscapes and intermolecular interactions.

Expansion into Novel Non-Biological Material Applications

While much of the focus on benzhydryl and trifluoromethyl-containing compounds has been in the pharmaceutical realm, there is a significant and underexplored potential for this compound as a building block for advanced materials. The unique combination of the bulky, rigid benzhydryl group and the electronically distinct trifluoromethyl group can impart desirable properties to polymers, liquid crystals, and other functional materials. researchgate.netnih.gov

The incorporation of trifluoromethyl (–CF₃) groups into high-performance polymers, such as poly(arylene ether)s and aromatic polyimides, is a well-established strategy for enhancing their properties. chemcopilot.com The –CF₃ group can improve thermal stability, increase solubility in organic solvents, lower the dielectric constant, and reduce water absorption. chemcopilot.comchemrxiv.org These characteristics are highly sought after for applications in microelectronics, as interlayer dielectrics, and in advanced coatings. The bulky benzhydryl moiety could further disrupt polymer chain packing, potentially enhancing solubility and processability while maintaining high thermal stability.

Furthermore, organofluorine compounds are finding increasing use in organic electronics , including photovoltaic devices and organic light-emitting diodes (OLEDs). mit.edu The electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic energy levels of π-conjugated systems. By incorporating the this compound scaffold into larger conjugated structures, it may be possible to develop new materials with tailored optoelectronic properties for these applications.

Material ClassPotential Benefits of IncorporationTarget Applications
High-Performance Polymers Enhanced thermal stability, improved solubility, lower dielectric constant, reduced moisture uptake. chemcopilot.comchemrxiv.orgMicroelectronics, aerospace components, gas separation membranes.
Liquid Crystals Modification of mesophase behavior, tuning of dielectric and optical anisotropy. princeton.educhemcopilot.comchemai.ioAdvanced displays (e.g., ferroelectric liquid crystal devices).
Organic Electronics Tuning of HOMO/LUMO energy levels, potential for improved charge transport or emission properties. mit.eduOrganic photovoltaics (OPVs), organic light-emitting diodes (OLEDs).

Machine Learning and Artificial Intelligence in Synthesis Planning and Property Prediction

Beyond just planning the synthesis, ML models can predict reaction outcomes with remarkable accuracy. princeton.educhemai.ioeurekalert.org By analyzing the structural features of reactants, catalysts, and solvents, algorithms like "random forest" or neural networks can forecast the yield of a reaction or its selectivity. princeton.edu This allows for the in silico screening of numerous reaction conditions, enabling researchers to focus their experimental efforts on the most promising options.

Furthermore, ML is a powerful tool for predicting molecular properties . Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives. nih.gov Similarly, models can be trained to predict key physical and material properties, such as solubility, melting point, thermal stability, or dielectric constant, directly from the molecular structure. research.googleresearchgate.net For this compound, this means that the potential of its derivatives for specific material applications could be rapidly assessed computationally before any synthesis is undertaken, dramatically streamlining the material discovery workflow.

AI/ML ApplicationDescriptionImpact on Research
Retrosynthesis Planning AI algorithms propose synthetic routes by deconstructing the target molecule into simpler precursors. chemcopilot.commit.eduAccelerates the design of efficient, novel, and sustainable synthetic pathways.
Reaction Outcome Prediction ML models forecast reaction yields and selectivity based on input components and conditions. princeton.edueurekalert.orgReduces experimental effort by prioritizing high-yielding reactions for laboratory validation.
Property Prediction (QSAR/QSPR) Models correlate molecular structure with physical, chemical, or biological properties. nih.govresearch.googleEnables rapid virtual screening of derivatives for desired material or biological characteristics.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(Trifluoromethyl)-1-benzhydrylbenzene, and how do reaction conditions affect yield?

The synthesis often involves palladium-catalyzed cross-coupling reactions or condensation with benzhydryl groups. For example, microwave-assisted methods can enhance reaction efficiency, as demonstrated in the synthesis of structurally similar trifluoromethyl-substituted imines (e.g., 81% yield in 10 minutes under microwave irradiation) . Precursor compounds like 4-(trifluoromethyl)benzaldehyde are critical intermediates, with protocols involving iodine, triphenylphosphine, and Fe₃O₄-supported palladium catalysts . Optimal conditions (e.g., argon atmosphere, toluene solvent, and triethylamine) are key to minimizing side reactions and maximizing purity.

Advanced: How can density functional theory (DFT) elucidate the electronic and steric effects of the trifluoromethyl group in this compound?

DFT calculations, such as those derived from the Colle-Salvetti correlation-energy formula, can model electron density distribution and local kinetic energy to predict reactivity. The strong electron-withdrawing nature of the -CF₃ group significantly polarizes the benzene ring, influencing binding interactions in drug-protein docking studies. Computational studies on analogous fluorinated compounds reveal enhanced bioavailability due to reduced basicity of adjacent amines, a critical factor in drug design .

Advanced: How should researchers resolve discrepancies in LCMS/HPLC data during characterization?

Conflicting retention times or mass spectra may arise from impurities, isomerization, or solvent effects. For example, in patent EP 4 374 877, LCMS data for a derivative showed m/z 757 [M+H]⁺ with a retention time of 1.23 minutes under SQD-FA05 conditions . Cross-validation using orthogonal methods (e.g., NMR, high-resolution MS) and standardized solvent systems (e.g., acetonitrile/water gradients with 0.1% TFA) is recommended. Adjusting column temperature or mobile phase pH can also mitigate variability .

Basic: What role does the trifluoromethyl group play in modulating pharmacokinetic properties?

The -CF₃ group enhances metabolic stability and membrane permeability by reducing oxidative metabolism and increasing lipophilicity. In fluorinated pharmaceuticals, this group improves binding affinity through stereoelectronic effects, such as fluorine’s “polar hydrophobicity,” which balances solubility and target engagement . For example, vicriviroc maleate (a CCR5 antagonist) leverages a -CF₃ group to optimize antiviral activity .

Advanced: What strategies address challenges in stereoselective synthesis of derivatives?

Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymes can achieve enantioselectivity. Kinetic studies of Wittig reactions with 4-(trifluoromethyl)benzaldehyde demonstrate that steric hindrance from the -CF₃ group requires tailored catalysts (e.g., Pd(OAc)₂ with Fe₃O₄ support) to control stereochemistry . Solvent polarity (e.g., DMF vs. THF) and temperature gradients are critical for minimizing racemization .

Basic: How do solvent and catalyst systems influence coupling reactions involving this compound?

Palladium catalysts (e.g., Pd(OAc)₂) in toluene or DMF are effective for Suzuki-Miyaura couplings, but the -CF₃ group’s electron-withdrawing nature necessitates higher catalyst loadings (5–10 mol%) to overcome reduced electron density at the reaction site . Microwave irradiation can reduce reaction times by 50% compared to conventional heating, as shown in the synthesis of (E)-N-(4-fluorophenyl)methanimine derivatives .

Advanced: How can crystallography and spectroscopic methods resolve structural ambiguities?

Single-crystal X-ray diffraction (e.g., [(3R,4S)-4-(4-fluorophenyl) derivatives) provides definitive stereochemical assignments, while ¹⁹F NMR is critical for detecting conformational changes induced by the -CF₃ group . FTIR and ¹H/¹³C NMR data for analogous compounds confirm regioselectivity in condensation reactions .

Basic: What safety protocols are recommended for handling this compound?

Due to potential toxicity, use fume hoods and personal protective equipment (PPE) when handling trifluoromethylated aromatics. Safety data for structurally similar compounds (e.g., 3-(4-chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]benzoxazinone) recommend avoiding inhalation and skin contact, with emergency procedures for acid spills .

Advanced: How do solvent polarity and temperature affect the stability of intermediates during synthesis?

Polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates in Friedel-Crafts alkylation, while low temperatures (−78°C) prevent premature decomposition of Grignard reagents. In the synthesis of bis[4-(trifluoromethyl)phenyl] sulfoxide, THF at 0°C improved sulfinyl group incorporation .

Advanced: What computational tools predict metabolic pathways for fluorinated derivatives?

QSAR models and MetaSite software can simulate cytochrome P450 interactions, identifying potential metabolic soft spots. Studies on fluorinated drugs show that -CF₃ groups reduce CYP2D6-mediated oxidation, prolonging half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.